4-Sulfamoylfuran-2-carboxylic acid
Description
Significance of Furan (B31954) Heterocycles in Contemporary Chemical Synthesis
Furan is a five-membered aromatic heterocycle containing one oxygen atom. numberanalytics.comijabbr.com This structure is a fundamental building block in organic chemistry, valued for its versatility in synthesizing more complex molecules. numberanalytics.com First isolated in 1870, furan and its derivatives have become integral to various fields, including pharmaceuticals and agrochemicals. numberanalytics.com
The furan ring's reactivity is characterized by its aromatic nature and the influence of the oxygen atom. numberanalytics.com It readily undergoes electrophilic substitution reactions, allowing for the introduction of various functional groups, and can participate in cycloaddition reactions, which are crucial for constructing complex molecular architectures. numberanalytics.com The ability to produce furan derivatives from renewable resources, such as furfural (B47365) derived from biomass, also positions them as important compounds in the development of sustainable chemistry. numberanalytics.comijsrst.com The furan scaffold is present in numerous bioactive compounds, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comutripoli.edu.ly
The Sulfamoyl Group as a Critical Pharmacophore in Medicinal Chemistry Research
The sulfamoyl group (-SO₂NH₂) is a key functional group in medicinal chemistry, recognized for its role as a pharmacophore—the essential ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. tandfonline.comtandfonline.comnih.gov The sulfonamide functional group, of which the sulfamoyl group is a part, has a long history in drug discovery, famously starting with the "sulfa drugs" of the 1930s. tandfonline.com
The enduring value of the sulfamoyl moiety in drug design can be attributed to several key characteristics. It is highly stable, often improves the solubility of a compound, and possesses both hydrogen bond donor and acceptor sites. tandfonline.comtandfonline.com These features enable strong interactions with biological targets like enzymes and receptors, often through binding with metal ions or amino acid residues. tandfonline.com Although less common than the related sulfonamide, the sulfamide (B24259) group (R₂NSO₂NR₂) is also a valuable functionality in medicinal chemistry, capable of forming multiple electrostatic interactions with biological targets. nih.gov The strategic inclusion of sulfamoyl groups can significantly enhance the physicochemical properties and potency of drug candidates. tandfonline.com
Strategic Importance of Carboxylic Acid Moieties in Molecular Design and Bioactivity
The carboxylic acid group (-COOH) is one of the most vital functional groups in drug design and the chemistry of living systems. nih.gov A significant percentage of commercialized pharmaceuticals, estimated to be around 25%, contain a carboxylic acid moiety. wiley-vch.de This prevalence is due to the group's versatile ability to influence a drug's pharmacokinetic and pharmacodynamic properties. numberanalytics.com
Key contributions of the carboxylic acid group in molecular design include:
Target Interaction: The ability to form strong hydrogen bonds and ionic interactions makes the carboxyl group an excellent anchor for binding to the active sites of enzymes and receptors. numberanalytics.comresearchgate.net
Solubility and Bioavailability: The group is typically ionized at physiological pH, which generally increases water solubility. wiley-vch.deresearchgate.net This property can be crucial for a drug's absorption and distribution in the body. numberanalytics.com
The strategic placement of a carboxylic acid can transform a biologically active compound into a viable drug candidate by optimizing its interaction with its target and improving its behavior within a biological system. nih.govwiley-vch.de
Placement of 4-Sulfamoylfuran-2-carboxylic Acid within the Landscape of Biologically Relevant Heterocyclic Compounds
This compound is a molecule that strategically combines the three functional moieties discussed above. Its structure consists of a central furan ring, a carboxylic acid at the 2-position, and a sulfamoyl group at the 4-position. uni.lu This specific arrangement places it within a class of compounds designed to leverage the advantageous properties of each component for potential biological activity.
The furan core provides a rigid, aromatic scaffold. The carboxylic acid at the 2-position offers a primary point for strong ionic and hydrogen-bonding interactions with biological targets, a common feature in many active pharmaceutical ingredients. mdpi.com The sulfamoyl group at the 4-position introduces another key pharmacophoric element, known for its role in drugs like carbonic anhydrase inhibitors, by providing additional hydrogen bonding capabilities. ontosight.ai The combination of a furan-2-carboxylic acid backbone with a sulfamoyl substituent suggests a design aimed at creating a molecule with specific and potent biological interactions. Research into related isomers, such as 5-sulfamoylfuran-2-carboxylic acid derivatives, highlights the interest in this class of compounds for their potential therapeutic applications. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-sulfamoylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO5S/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2H,(H,7,8)(H2,6,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSRTJLYYKZDJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1S(=O)(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241131-29-1 | |
| Record name | 4-sulfamoylfuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Activity Relationship Sar Studies of Sulfamoylfuran Carboxylic Acids
Influence of the Furan (B31954) Heterocyclic System on Biological Activity
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, and its presence is integral to the biological activity of many compounds. nih.gov The furan nucleus is a common scaffold in numerous biologically active molecules and pharmaceutical products. nih.gov The biological effects of furan derivatives are strongly influenced by the presence of the furan ring and other aromatic systems within their structure. nih.gov
In the context of inhibitor design, the furan ring can serve as a key structural element. For instance, a series of furan-based thiamine (B1217682) analogues were developed as potent and selective inhibitors of mammalian pyruvate (B1213749) dehydrogenase E1 (PDH E1). rsc.orgnih.gov This highlights the furan system's role in achieving selectivity for specific biological targets. Furthermore, studies on furan-based chalcones as urease inhibitors have shown that modifications to the furan scaffold can significantly impact inhibitory potential. mdpi.comresearchgate.net Specifically, the introduction of various substituents on an associated phenyl ring, while maintaining the core furan structure, led to a range of activities, underscoring the furan's role as a critical component of the pharmacophore. mdpi.com
| Compound Class | Target | Key Findings |
| Furan-based thiamine analogues | Pyruvate Dehydrogenase E1 (PDH E1) | The furan scaffold was essential for developing potent and selective inhibitors. rsc.orgnih.gov |
| Furan chalcones | Urease | The furan core is a critical part of the pharmacophore, with substitutions on an adjacent phenyl ring modulating activity. mdpi.comresearchgate.net |
| 5-Phenylfuran-2-carboxylic derivatives | Salicylate (B1505791) synthase (MbtI) | The furan ring serves as a key linker, and its substitution pattern influences the molecule's electronic and steric properties, impacting target interaction. tandfonline.com |
Elucidation of the Sulfamoyl Group's Contribution to Molecular Recognition and Efficacy
The sulfamoyl group (-SO₂NH₂) is a key functional group in a multitude of therapeutic agents, renowned for its ability to engage in crucial interactions with biological targets. tandfonline.com Its high stability, favorable solubility, and capacity for hydrogen bonding contribute significantly to the pharmacological profiles of drugs containing this moiety. tandfonline.com
The sulfamoyl group is a cornerstone in the design of various inhibitors, including those targeting carbonic anhydrases. conicet.gov.ar The longevity of sulfonamides in drug discovery is a testament to their value as a pharmacophore. tandfonline.com
The position of the sulfamoyl group on the aromatic or heterocyclic ring can have a profound impact on the biological activity of a compound. While direct studies on 4-sulfamoylfuran-2-carboxylic acid isomers are not prevalent in the provided results, general principles of positional isomerism in related structures offer valuable insights.
For instance, in the context of sulfonamide antibacterials, a free aromatic amino group in the para-position relative to the sulfamoyl group is essential for activity. ekb.eg The presence of additional substituents in the ortho and meta positions on the benzene (B151609) ring can reduce activity. ekb.eg This highlights the strict spatial requirements for optimal interaction with the target.
In a study of cyclohexene (B86901) derivatives, the position of a chloro substituent on a phenyl ring attached to the sulfamoyl group significantly influenced inhibitory activity against nitric oxide (NO) production. A 2-chloro derivative showed markedly improved activity compared to 3- or 4-chloro derivatives, indicating that the substituent's position relative to the sulfamoyl linker is critical for potency. acs.org
The discovery of the naturally occurring HSP90 inhibitor, 2-chloro-5′-sulfamoyladenosine, which features a sulfamoyl group on the 5'-position of the ribosyl moiety, further underscores the importance of the sulfamoyl group's placement for biological activity. google.com
Modification of the sulfamoyl nitrogen (the -NH₂ part of the -SO₂NH₂ group) can significantly modulate the pharmacological properties of a compound. In the SAR of antimicrobial sulfonamides, monosubstitution on the sulfonamide nitrogen, particularly with a heteroaromatic group, enhances activity, while disubstitution leads to a loss of activity. pharmacylibrary.com The acidity of the sulfonamide group, which is influenced by these substituents, is key to receptor binding and activity. pharmacylibrary.com Electron-withdrawing substituents can enhance the acidity and, consequently, the activity. pharmacylibrary.com
In a series of N-((4-sulfamoylphenyl)carbamothioyl)alkanamides, various alkyl and acyl isothiocyanates were reacted to create substituents on the sulfamoyl-containing scaffold, resulting in compounds with inhibitory activity against carbonic anhydrase-II. researchgate.net Similarly, studies on sulfamoyl benzamide (B126) derivatives showed that different substituents on the sulfonamide and carboxamide moieties, such as n-butyl, cyclopropyl, and benzylamine, led to varying inhibitory profiles against human nucleoside triphosphate diphosphohydrolases (h-NTPDases). rsc.org
Furthermore, the introduction of a methyl group at the sulfamoyl moiety in a series of cyclohexene derivatives resulted in a slight decrease in potency for inhibiting NO production, suggesting that even small alkyl substitutions can impact activity. acs.org
| Compound Series | Substitution on Sulfamoyl Nitrogen | Effect on Biological Activity |
| Antimicrobial Sulfonamides | Monosubstitution (especially with heteroaromatic groups) | Enhanced activity pharmacylibrary.com |
| Antimicrobial Sulfonamides | Disubstitution | Loss of activity pharmacylibrary.com |
| Cyclohexene Derivatives | Methyl group | Slight decrease in potency acs.org |
| N-((4-sulfamoylphenyl) carbamothioyl)alkanamides | Alkyl and acyl isothiocyanates | Varied inhibitory activity against carbonic anhydrase-II researchgate.net |
| Sulfamoyl benzamides | n-butyl, cyclopropyl, benzylamine | Varied inhibitory profiles against h-NTPDases rsc.org |
Role of the Carboxylic Acid Functionality in Target Binding and Pharmacophore Definition
The carboxylic acid group is a fundamental component in a vast number of drugs, playing a crucial role in their efficacy and pharmacokinetic properties. numberanalytics.comproquest.com Its ability to form hydrogen bonds and ion pairs makes it a highly effective feature for interacting with biological targets like enzymes and receptors. numberanalytics.comresearchgate.net The acidity of the carboxylic acid, combined with its capacity to establish strong electrostatic interactions, often makes it a key determinant in drug-target binding and pharmacophore definition. nih.govwiley-vch.de
The carboxyl group can act as both a hydrogen bond acceptor and donor. stereoelectronics.orgspu.edu.sy In its ionized carboxylate form, it can participate in strong ionic interactions and act as a potent hydrogen bond acceptor. stereoelectronics.orgspu.edu.sy The specific orientation and interactions of the carboxylic acid are critical for its biological function.
While the carboxylic acid group is often essential for activity, it can also present challenges such as poor metabolic stability and limited membrane permeability. nih.govucc.iedrughunter.com To overcome these drawbacks, medicinal chemists frequently employ bioisosteres—functional groups with similar physicochemical properties that can replace the carboxylic acid while retaining or improving biological activity. nih.govucc.ieresearchgate.net
Several bioisosteres for carboxylic acids have been explored:
Tetrazoles: These are slightly larger than carboxylic acids and have a more delocalized negative charge. nih.gov They have been successfully used as carboxylic acid surrogates, for example, in the angiotensin II antagonist losartan. drughunter.com
Sulfonamides: The sulfonamide moiety can establish a similar geometry of hydrogen bonds compared to carboxylic acids. nih.gov By incorporating appropriate substituents, the pKa of the sulfonamide can be modulated to be similar to that of a carboxylic acid. nih.gov
Hydroxamic acids: These can also be metabolized similarly to carboxylic acids and have been used as bioisosteres in kinase inhibitors. nih.gov
Acylsulfonamides and Sulfonylureas: These groups have also been investigated as carboxylic acid mimics. nih.gov
3-Hydroxyisoxazoles: These are planar carboxylic acid isosteres with similar pKa values. nih.gov
The choice of a bioisostere is highly context-dependent, as its effectiveness is influenced by the specific properties of the drug and its target. nih.gov
| Bioisostere | Key Features | Example Application |
| Tetrazole | Larger than carboxylate, delocalized charge nih.gov | Angiotensin II antagonists drughunter.com |
| Sulfonamide | Similar hydrogen bonding geometry to carboxylate nih.gov | Antibacterials drughunter.com |
| Hydroxamic acid | Can be metabolized similarly to carboxylic acids nih.gov | Kinase inhibitors nih.gov |
| 3-Hydroxyisoxazole | Planar, similar pKa to carboxylic acids nih.gov | GABA and glutamate (B1630785) neurotransmitter derivatives nih.gov |
The ability of the carboxylic acid group to form hydrogen bonds is a critical factor in its role in molecular recognition. nih.govchemrxiv.org Carboxylic acids are considered relatively strong hydrogen bond donors. nih.gov The strength of these hydrogen bonds can be influenced by neighboring functional groups; for example, electron-withdrawing groups on an adjacent aromatic ring can enhance the hydrogen bonding capacity. nih.gov
The conformation of the carboxylic acid group and its orientation within a binding site are crucial for establishing effective interactions. Computational and crystallographic studies show that the hydrogen-bonding environment around a carboxylate is distinct and plays a key role in its binding affinity. nih.govresearchgate.net The carboxylate can form single or bifurcated hydrogen bonds with target proteins, contributing to both the affinity and specificity of the drug-target interaction. wiley-vch.de
Analogues such as esters, primary amides, and primary alcohols can be synthesized to probe the importance of the carboxylic acid's different features. For instance, a loss of activity upon replacement with a non-ionizable group like an ester could imply that an ionic bond is crucial for the drug's mechanism of action. stereoelectronics.org Similarly, comparing the activity of analogues can help elucidate whether the carbonyl oxygen or the hydroxyl group of the carboxylic acid is the key hydrogen bonding partner. stereoelectronics.org
Structural Requirements for Optimized Biological Activity within the Sulfamoylfuran Carboxylic Acid Series
The biological activity of the sulfamoylfuran carboxylic acid series is significantly influenced by the arrangement and nature of substituents on the furan ring. While direct SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from closely related analogs, such as sulfamoyl heteroarylcarboxylic acids (SHCs).
Research into SHCs as metallo-β-lactamase (MBL) inhibitors has identified 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid (SFC) as a foundational scaffold. nih.gov X-ray crystallography studies of this compound in complex with MBLs have elucidated the key binding interactions: the sulfamoyl group coordinates with two zinc ions in the enzyme's active site, while the carboxylate group interacts with a third zinc ion and forms hydrogen bonds with positively charged amino acid residues like Lys224 or Arg228. nih.gov This dual interaction is crucial for the inhibitory activity.
These findings suggest that for the this compound series, the presence and relative orientation of both the sulfamoyl and carboxylic acid groups are paramount for biological activity. Modifications to other positions on the furan ring can further modulate this activity. For instance, the introduction of alkyl groups, such as in 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid, can enhance binding and inhibitory potency. nih.gov
Further studies on related 5-phenylfuran-2-carboxylic acid derivatives, which also feature a furan carboxylic acid core, have demonstrated that the furan ring itself is an essential pharmacophoric element. unimi.it The removal of the furan ring and its replacement with a simple phenyl ring resulted in a loss of inhibitory effect, underscoring the importance of the heterocyclic core. unimi.it Additionally, modifications to the substituent at the 5-position of the furan ring were shown to modulate the biological profile of the compounds. unimi.it
The following table summarizes the key structural requirements for the biological activity of sulfamoylfuran carboxylic acid analogs.
| Structural Feature | Importance for Biological Activity | Rationale |
| Sulfamoyl Group | Essential | Coordinates with two zinc ions in the active site of target enzymes like MBLs. nih.gov |
| Carboxylic Acid Group | Essential | Coordinates with a third zinc ion and forms hydrogen bonds with key amino acid residues. nih.gov |
| Furan Ring | Essential | Acts as a critical scaffold for the correct spatial orientation of the sulfamoyl and carboxylic acid groups. unimi.it |
| Substituents on the Furan Ring | Modulatory | Can enhance binding affinity and optimize pharmacokinetic properties. nih.gov |
SAR of Halogenated Sulfamoylfuran-2-carboxylic Acid Derivatives
The introduction of halogen atoms into the structure of furan-2-carboxylic acid derivatives can significantly impact their biological activity. While specific SAR data for halogenated derivatives of this compound is scarce, general principles can be derived from related series of compounds.
Halogenation can influence a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, which in turn affects its biological activity. For example, in a series of 5-phenylfuran-2-carboxylic acid derivatives investigated as inhibitors of salicylate synthase, the introduction of a trifluoromethyl group (a halogenated alkyl group) on the phenyl ring was found to be a key feature for potent inhibition. mdpi.com
Furthermore, research on 5-[(3-Chloro-2-fluorophenyl)sulfamoyl]furan-2-carboxylic acid, a halogenated analog of the 5-sulfamoyl isomer, highlights the exploration of halogenated phenylsulfamoyl substituents to modulate activity. The specific positions and nature of the halogen atoms on the aromatic or heterocyclic rings can lead to optimized interactions with the target protein.
The synthesis of various halogenated furan derivatives has been reported, indicating the chemical feasibility of creating a diverse set of halogenated sulfamoylfuran-2-carboxylic acids for SAR studies. For instance, methods for the synthesis of 5-fluorofuran-2-carboxylic acid and other halogenated furan derivatives have been developed. researchgate.netmdpi.com
The following table outlines the potential effects of halogenation on the SAR of sulfamoylfuran-2-carboxylic acid derivatives, based on general observations from related compound classes.
| Halogenation Position/Type | Potential Impact on Biological Activity | Rationale |
| Halogen on the Furan Ring | Modulation of electronic properties and metabolic stability | Can alter the reactivity and susceptibility to metabolic degradation of the furan ring. |
| Halogen on a Phenylsulfamoyl Moiety | Altered binding interactions and lipophilicity | Can lead to new or enhanced interactions with the target protein and affect cell permeability. |
| Trifluoromethyl Groups | Increased potency | Can enhance binding affinity through favorable interactions and increased lipophilicity. mdpi.com |
Mechanistic Investigations of 4 Sulfamoylfuran 2 Carboxylic Acid Analogues As Enzyme Inhibitors
Inhibition of Metallo-β-Lactamases (MβLs) by Sulfamoyl Heteroarylcarboxylic Acids
Sulfamoyl heteroarylcarboxylic acids (SHCs) have emerged as potent, competitive inhibitors of the most clinically significant MβLs. asm.orgnih.gov These small molecules, identified through screening of chemical libraries, represent a promising scaffold for developing clinically useful MβL inhibitors to combat carbapenem-resistant Enterobacteriaceae (CRE). nih.govresearchgate.net
Analogues of 4-sulfamoylfuran-2-carboxylic acid have demonstrated potent inhibitory activity against a wide array of subclass B1 MβLs, which are the most prevalent types globally. pharmafocusasia.com The parent compound, 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid (SFC), and its synthetically optimized analogue, 2,5-diethyl-1-methyl-4-sulfamoylpyrrole-3-carboxylic acid (SPC), inhibit clinically important MβLs such as IMP-1, NDM-1, and VIM-2. nih.govasm.org
Their inhibitory potency varies across different MβL types. For instance, SFC shows a preference for IMP-1, while SPC acts as a more broad-range inhibitor, inactivating IMP-1, NDM-1, and VIM-2 with greater uniformity. nih.gov The inhibitory activities extend beyond these three main types to include other minor but clinically relevant MBLs like TMB-2, SPM-1, DIM-1, SIM-1, and KHM-1. asm.orgnih.gov However, their efficacy is notably lower against MβLs from subclasses B2 and B3. researchgate.netasm.org
| Compound | Enzyme Target | Inhibition Constant (K_i) |
|---|---|---|
| 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid (SFC) | IMP-1 | 0.22 µM |
| 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid (SFC) | NDM-1 | 9.82 µM |
| 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid (SFC) | VIM-2 | 2.81 µM |
| 2,5-diethyl-1-methyl-4-sulfamoylpyrrole-3-carboxylic acid (SPC) | IMP-1 | 0.03 µM |
| 2,5-diethyl-1-methyl-4-sulfamoylpyrrole-3-carboxylic acid (SPC) | NDM-1 | 0.08 µM |
| 2,5-diethyl-1-methyl-4-sulfamoylpyrrole-3-carboxylic acid (SPC) | VIM-2 | 0.02 µM |
Kinetic studies have established that sulfamoyl heteroarylcarboxylic acids act as competitive inhibitors of MβLs. nih.govasm.org This mode of inhibition means the inhibitor molecule directly competes with the substrate (the β-lactam antibiotic) for binding to the enzyme's active site. Lineweaver-Burk plot analyses confirm this competitive mechanism. nih.gov The strength of this inhibition is quantified by the inhibition constant (K_i), with lower K_i values indicating tighter binding and more potent inhibition. These compounds exhibit K_i values ranging from the nanomolar to the micromolar scale against various B1 MβLs. asm.orgnih.gov For example, SFC inhibits IMP-1 with a submicromole K_i value of 0.22 µM, whereas its inhibition of NDM-1 and VIM-2 is in the micromolar range. nih.gov The optimized analogue, SPC, shows significantly improved potency with K_i values in the double-digit nanomolar range for these enzymes. researchgate.net
X-ray crystallographic analyses have provided detailed snapshots of how these inhibitors bind to the MβL active site. asm.orgnih.gov The binding is primarily mediated by two key functional groups on the inhibitor molecule: the sulfamoyl group and the carboxylate group. researchgate.net
The active site of B1 MβLs contains two zinc ions (Zn1 and Zn2) that are crucial for catalysis. mdpi.com The sulfamoyl group of the inhibitor coordinates directly with both of these zinc ions. asm.orgresearchgate.net Simultaneously, the carboxylate group of the inhibitor interacts with one of the zinc ions (Zn2) and also forms a salt bridge or hydrogen bond with conserved, positively charged amino acid residues at the edge of the active site. asm.orgresearchgate.net Specifically, this interaction involves Lysine 224 (in NDM-1 and IMP-1) or Arginine 228 (in VIM-2). asm.orgasm.orgresearchgate.net This dual interaction, anchoring the inhibitor to both the catalytic zinc center and key residues, is responsible for the high-affinity binding and potent inhibition observed. researchgate.net
The catalytic mechanism of MβLs involves a zinc-bound water molecule, or hydroxide (B78521) ion, that acts as a nucleophile to attack the β-lactam ring of the antibiotic. nih.gov A key feature of the inhibitory mechanism of sulfamoyl heteroarylcarboxylic acids is the displacement of this crucial bridging water/hydroxide ligand from the di-zinc center. nih.gov The nitrogen atoms of the inhibitor's sulfamoyl group occupy the position of the hydrolytic water molecule, effectively chelating the two zinc ions and preventing the initiation of the catalytic cycle. researchgate.netnih.gov By displacing this essential nucleophile, the inhibitor renders the enzyme inactive and unable to hydrolyze antibiotics. nih.gov
Exploration of Inhibition Mechanisms for Other Enzyme Systems Relevant to the Sulfamoyl Moiety (e.g., Carbonic Anhydrases)
The sulfamoyl group (-SO2NH2) is a well-known zinc-binding group, or "pharmacophore," famously utilized in a major class of drugs that inhibit carbonic anhydrases (CAs). nih.govontosight.ai CAs are metalloenzymes that, like MβLs, contain a catalytic zinc ion in their active site. nih.gov Given this structural similarity, there is a potential for sulfamoyl-containing MβL inhibitors to also inhibit human CA isoforms. ontosight.ai
The mechanism of CA inhibition by sulfonamides involves the deprotonated sulfamoyl group binding to the active site zinc ion, coordinating to it in a tetrahedral geometry and displacing a water/hydroxide molecule, a mechanism that bears resemblance to MβL inhibition. nih.govnih.gov This potential for off-target inhibition is a critical consideration in the drug development process, as inhibiting human CAs can lead to undesired physiological effects. Therefore, designing MβL inhibitors with high selectivity over human CAs is a key challenge for medicinal chemists.
Mechanistic Studies of Antimicrobial Research Potential
The primary antimicrobial potential of this compound and its analogues lies not in direct bactericidal activity, but in their ability to reverse antibiotic resistance. nih.gov These compounds on their own generally show no significant growth inhibition of bacteria. nih.gov However, when used in combination with a β-lactam antibiotic like meropenem, they demonstrate a powerful synergistic effect against MβL-producing bacteria. asm.orgpharmafocusasia.com
By inhibiting the MβL enzyme, the sulfamoyl heteroarylcarboxylic acids protect the antibiotic from hydrolysis, allowing it to reach its target—the penicillin-binding proteins—and exert its lethal effect on the bacterial cell. researchgate.net This has been demonstrated in checkerboard analyses and in vivo studies, where the addition of an inhibitor like SFC or SPC drastically reduces the minimum inhibitory concentration (MIC) of carbapenems for resistant strains of E. coli and Klebsiella pneumoniae, restoring their clinical efficacy. asm.orgnih.gov These mechanistic studies confirm that SHCs act as "resistance breakers," providing a promising strategy to combat infections caused by some of the most challenging multidrug-resistant pathogens. asm.orgasm.org
Insights into General Mechanistic Pathways of Carboxylic Acid-Mediated Reactions
The carboxylic acid moiety is a common feature in many enzyme inhibitors, playing a crucial role in their mechanism of action. Its ability to participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions, as well as its potential to act as a metal-chelating group, makes it a versatile pharmacophore. The general mechanistic pathways of carboxylic acid-mediated enzyme inhibition often involve the following key interactions and principles.
One of the primary roles of the carboxylic acid group is to anchor the inhibitor to the active site of the enzyme. This is typically achieved through the formation of strong hydrogen bonds with amino acid residues in the active site. For instance, the carboxylate group can act as a hydrogen bond acceptor, interacting with donor groups such as the hydroxyl of serine or threonine, or the amide protons of the peptide backbone. This initial binding orients the inhibitor in a way that facilitates further interactions and ultimately leads to the inhibition of the enzyme's catalytic activity.
In the context of furan-based carboxylic acids, the furan (B31954) ring itself also contributes to the binding affinity. The heterocyclic nature of the furan ring can lead to various interactions, including hydrophobic interactions and π-stacking with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the enzyme's active site. The combination of the carboxylic acid's polar interactions and the furan's non-polar interactions can result in a potent and selective inhibitor.
Furthermore, the carboxylic acid can act as a bioisostere for the substrate of the enzyme. By mimicking the structure of the natural substrate, the inhibitor can bind to the active site but fail to undergo the catalytic reaction, thereby blocking the enzyme's function. This is a common strategy in the design of competitive inhibitors.
Recent research has highlighted the importance of the carboxylic acid group in the inhibition of various enzymes by furan-based compounds. For example, studies on furan-2-carboxylic acid derivatives as inhibitors of enzymes like salicylate (B1505791) synthase (MbtI) have demonstrated the essentiality of the carboxylic moiety for potent inhibition. unimi.it In these cases, the removal or replacement of the carboxylic acid group with an ester function led to a significant decrease or complete loss of inhibitory activity, underscoring its critical role in binding and inhibition. unimi.it
Moreover, in the case of metalloenzymes, the carboxylic acid group can play a direct role in the catalytic mechanism by coordinating with the metal ion(s) in the active site. This interaction can displace a catalytic water molecule or alter the electronic environment of the metal center, thereby inhibiting the enzyme. The sulfamoyl group, often found in conjunction with the carboxylic acid in these inhibitors, can also participate in coordinating the metal ion, further enhancing the inhibitory potency.
A notable example of this is the inhibition of metallo-β-lactamases (MBLs) by sulfamoyl heteroarylcarboxylic acids. nih.gov MBLs are zinc-dependent enzymes that confer bacterial resistance to β-lactam antibiotics. A close analogue of this compound, 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid (SFC) , was identified as a competitive inhibitor of IMP-1, a type of MBL. nih.govresearchgate.net X-ray crystallography studies revealed that the sulfamoyl group and the carboxylic acid of SFC coordinate with the zinc ions in the active site of the MBL, effectively inactivating the enzyme. nih.gov This dual interaction with the metal center is a key feature of its inhibitory mechanism.
The development of these inhibitors often involves extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. For instance, modifications to the furan ring, such as the introduction of alkyl or aryl substituents, can modulate the inhibitor's binding affinity and pharmacokinetic properties. The position of the sulfamoyl and carboxylic acid groups on the furan ring is also critical for optimal interaction with the target enzyme.
Table of Research Findings on Furan-Based Carboxylic Acid Enzyme Inhibitors
| Compound/Derivative Class | Target Enzyme(s) | Key Mechanistic Insights |
| 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid (SFC) | Metallo-β-lactamases (e.g., IMP-1) | Competitive inhibitor; coordinates with active site zinc ions via both the sulfamoyl and carboxylic acid groups. nih.govresearchgate.net |
| 5-Phenylfuran-2-carboxylic acid derivatives | Salicylate synthase (MbtI) | The furan ring and the carboxylic acid at position 2 are essential pharmacophoric features for potent inhibition. unimi.it |
| Furan-based thiamine (B1217682) analogues | Pyruvate (B1213749) dehydrogenase (PDH E1) | Act as TPP-competitive inhibitors; the furan scaffold is crucial for binding to the enzyme. |
| Benzofuran-based carboxylic acids | Carbonic Anhydrase (hCA) isoforms | The carboxylic acid moiety is critical for inhibitory action against hCA IX and XII. acs.org |
| Furan-2-carbonyl amino acid derivatives | Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) | Designed to antagonize 2-oxoglutarate binding by chelating the active site iron and forming hydrogen bonds. nih.gov |
| Pyrazolone derivatives with a 4-(furan-2-yl)benzoic acid moiety | Xanthine Oxidase | Mixed-type inhibition; the carboxylic group forms a salt bridge and hydrogen bonds with key active site residues. nuph.edu.ua |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Prediction of Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is instrumental in understanding the binding mode and affinity of potential drug candidates.
For derivatives closely related to 4-sulfamoylfuran-2-carboxylic acid, such as 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid (SFC), molecular docking has been pivotal in elucidating its interaction with bacterial metallo-β-lactamases (MBLs), enzymes that confer resistance to carbapenem (B1253116) antibiotics. researchgate.netnih.gov Docking studies revealed that the sulfamoyl and carboxylate groups of the furan (B31954) scaffold are key to its binding mechanism. researchgate.net Specifically, these simulations have shown that SFC can bind to the active site of various MBLs, including IMP-1, NDM-1, and VIM-2. researchgate.netnih.gov The binding is characterized by crucial interactions with zinc ions (Zn1 and Zn2) in the active site and key amino acid residues like Asn233. nih.govresearchgate.net Further interactions with positively charged residues such as Lys224 or Arg228 also contribute to the stability of the ligand-receptor complex. researchgate.net
The primary goals of these docking studies are to predict binding affinity, often expressed as a docking score or binding energy (kcal/mol), and to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts. nih.govmdpi.com For instance, in the development of novel inhibitors, docking is used to screen large libraries of compounds, and those with the most favorable (i.e., most negative) binding energies are selected for further investigation. researchgate.netresearchgate.net This structure-based approach allows for the rational design of new analogs with improved interactions and potentially higher inhibitory activity. brieflands.com
Table 1: Key Molecular Docking Interactions for Sulfamoyl Furan Carboxylic Acid Derivatives with MBLs
| Target Protein | Interacting Residues/Ions | Type of Interaction | Reference |
|---|---|---|---|
| IMP-1 | Zn1, Zn2, Asn233 | Coordination, Hydrogen Bonding | nih.govresearchgate.net |
| NDM-1 | Zn1, Zn2, Asn233, Lys224 | Coordination, Hydrogen Bonding | nih.govresearchgate.net |
This table is based on findings for the closely related compound 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid (SFC).
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nrel.gov These methods can accurately predict molecular geometries, charge distributions, and reactivity indices, which are fundamental to understanding a molecule's behavior and its interaction with biological targets. nih.govosti.gov
For a molecule like this compound, DFT calculations can determine properties such as electrostatic potentials, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and pKa values. osti.govresearchgate.net The distribution of electron density and the location of electrostatic potential minima and maxima indicate regions of the molecule likely to engage in electrostatic interactions, such as hydrogen bonding. nih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net
Furthermore, methods like the Reduced Density Gradient (RDG) analysis can be used to visualize and characterize weak noncovalent interactions within the molecule, which can influence its conformation and binding mode. nih.gov Theoretical calculations of NMR chemical shifts can also be performed and compared with experimental data to confirm the molecular structure. mdpi.com While specific studies on this compound are not detailed in the provided literature, the methodologies are well-established for carboxylic acids and sulfonamides. nih.govosti.gov For example, DFT methods like B3LYP and M06-2X are commonly used to achieve a balance between computational cost and accuracy for organic molecules. nrel.govosti.gov
Table 2: Predicted Electronic Properties from Quantum Chemical Calculations
| Property | Significance | Typical Calculation Method | Reference |
|---|---|---|---|
| pKa | Predicts ionization state at physiological pH | SMD Solvation Model with DFT | osti.gov |
| Electrostatic Potential | Identifies sites for H-bonding and electrostatic interactions | DFT (e.g., M06-2X/def2-TZVP) | nrel.govnih.gov |
| HOMO/LUMO Energies | Relates to chemical reactivity and electronic transitions | DFT | researchgate.net |
This table represents the types of data that can be generated for this compound using standard quantum chemical methods.
Molecular Dynamics Simulations for Conformational Analysis and Binding Energy Landscapes
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. iitg.ac.in This is critical for assessing the stability of a predicted binding pose and for exploring the conformational landscape of the ligand within the active site.
For inhibitors derived from the sulfamoyl furan carboxylic acid scaffold, MD simulations have been used to validate docking results. researchgate.netresearchgate.net After docking, the most promising ligand-protein complexes are subjected to MD simulations in a simulated physiological environment (including water and ions). nih.gov A key metric for assessing stability is the root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked position. A low and stable RMSD value (e.g., < 0.5 Å) over the course of the simulation suggests that the binding pose is stable and credible. researchgate.netresearchgate.net
MD simulations also allow for the calculation of binding free energies using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov This provides a more accurate estimation of binding affinity than docking scores alone by accounting for solvent effects and entropic contributions. By analyzing the trajectory of the simulation, researchers can identify key persistent interactions, observe conformational changes in both the ligand and the protein, and understand the role of water molecules in mediating the binding, thereby constructing a detailed binding energy landscape. iitg.ac.innih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. turkjps.orgd-nb.info The goal is to develop a predictive model that can estimate the activity of newly designed, unsynthesized molecules. nih.govqsartoolbox.org
A QSAR study on a series of this compound analogs would begin by generating a set of molecular descriptors for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). nih.gov Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., k-Nearest Neighbors, Gradient Boosting), a model is trained to correlate these descriptors with experimentally determined biological activity (e.g., IC50 values). turkjps.orgnih.gov
The predictive power of a QSAR model is assessed using validation metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (pred_r²). turkjps.org A robust QSAR model can then be used to screen virtual libraries of compounds and prioritize those predicted to have high activity for synthesis and testing. This approach accelerates the lead optimization process by focusing resources on the most promising candidates. researchgate.net
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on identifying the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to bind to a specific biological target. nih.govdergipark.org.tr These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. nih.govmdpi.com
A pharmacophore model for the this compound scaffold could be generated in two ways:
Ligand-Based: By aligning a set of known active analogs and extracting the common chemical features responsible for their activity. mdpi.com
Structure-Based: By analyzing the interaction pattern of a potent ligand within the crystal structure of its target protein. nih.gov
Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features, even if they have a completely different chemical skeleton. nih.govnih.gov This approach is particularly valuable when the 3D structure of the target protein is unknown. The identified hits from the virtual screen can then be further evaluated using docking and other computational methods. mdpi.com
Chemoinformatics and Virtual Screening Methodologies for Novel Analog Discovery
Chemoinformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information. mdpi.com In the context of drug discovery for this compound, chemoinformatics plays a central role in virtual screening, which is the large-scale computational screening of chemical libraries to identify potential "hit" compounds. nih.gov
The discovery of the related MBL inhibitor, SFC, began with the virtual and experimental screening of a library containing 22,671 small molecules. nih.gov This process involves several steps:
Library Preparation: Assembling and filtering large databases of chemical compounds (e.g., ZINC, ChemDiv). mdpi.comnih.gov
Screening: Applying computational filters to narrow down the library. This can be done using ligand-based methods like pharmacophore screening or structure-based methods like high-throughput molecular docking. nih.govmdpi.com
Hit Identification and Prioritization: The top-scoring compounds from the initial screen are selected. nih.gov These "hits" are often subjected to more rigorous computational analysis, such as more accurate docking protocols, MD simulations, and ADME (Absorption, Distribution, Metabolism, and Excretion) property prediction, to rank them for experimental testing. researchgate.netmdpi.com
This hierarchical virtual screening cascade allows researchers to efficiently sift through millions of potential compounds to identify a manageable number of promising candidates for synthesis and biological evaluation, significantly accelerating the discovery of novel analogs. mdpi.comnih.gov
Role As a Chemical Intermediate and Building Block in Organic Synthesis Research
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The furan (B31954) ring itself is a key heterocyclic structure, and its derivatives are precursors to a multitude of other heterocyclic systems. Although direct examples of using 4-Sulfamoylfuran-2-carboxylic acid for the synthesis of diverse heterocycles are not extensively documented, the general reactivity of furoic acids suggests potential pathways. For instance, furoic acids can participate in Diels-Alder reactions, acting as dienes to form bicyclic adducts which are versatile intermediates for a variety of saturated and aromatic carbocyclic products. nih.gov The presence of the sulfamoyl group could influence the electronic properties of the furan ring, potentially modulating its reactivity in such cycloadditions.
Furthermore, the carboxylic acid functionality can be used to build upon the furan core. For example, the synthesis of novel heterocyclic analogs of 5-(4-methylcarboxamidophenyl)-2-furoic acid has been achieved by coupling the furoic acid with amino acids and peptides, demonstrating the utility of the carboxylic acid group in forming larger, more complex structures. researchgate.net While this example does not involve the specific 4-sulfamoyl substituted compound, it illustrates a common strategy that could be applied.
Scaffold for Combinatorial Library Synthesis and High-Throughput Screening
The concept of using a central molecular scaffold to generate a large number of related compounds, known as a combinatorial library, is a cornerstone of modern drug discovery. These libraries are then subjected to high-throughput screening to identify compounds with desired biological activities.
While there is no direct evidence of this compound being used as a scaffold in published combinatorial libraries, its structure is amenable to such applications. The two distinct functional groups, the carboxylic acid and the sulfamoyl group, provide two points of diversity. A variety of amines could be coupled to the carboxylic acid to form a library of amides, and the sulfamoyl group could be derivatized with different substituents. This approach would allow for the rapid generation of a diverse set of molecules for biological screening.
Application in Cascade Reactions and Multicomponent Synthesis
Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single step. These reactions are of great interest in green chemistry and drug discovery due to their atom economy and operational simplicity.
The scientific literature does not currently contain specific examples of this compound being utilized in cascade or multicomponent reactions. However, the functional groups present on the molecule suggest its potential for such applications. For example, the carboxylic acid could potentially participate as a component in Ugi or Passerini multicomponent reactions, which are powerful tools for the synthesis of peptide-like structures and α-acyloxy carboxamides, respectively. The furan ring itself could also be involved in cascade sequences initiated by reactions at its substituents.
Functionalization for Polymer and Material Science Research Applications
Furan-based polymers have gained attention as sustainable materials derived from renewable resources. The polymerization of furfural (B47365), a related compound, has been studied to produce polyfurfural nanoparticles. google.com Furoic acid and its derivatives are also being explored as building blocks for biodegradable plastics and resins.
In this context, this compound could serve as a functional monomer. The carboxylic acid group can be used for polyester (B1180765) or polyamide formation. The sulfamoyl group could introduce specific properties to the resulting polymer, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. However, there are currently no published studies that specifically describe the use of this compound in polymer or material science applications.
Analytical Methodologies for Characterization and Research Applications
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental in the analysis of 4-Sulfamoylfuran-2-carboxylic acid, allowing for its separation from impurities and its isolation for further study. Due to the compound's polarity and low volatility, derivatization is often a necessary step to facilitate analysis by certain chromatographic techniques. gcms.czlmaleidykla.lt
Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC) with Chemical Derivatization
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), is a cornerstone for the analysis of sulfonamides and related compounds. nih.govhpst.czsigmaaldrich.com These techniques are well-suited for separating non-volatile and thermally labile compounds like this compound without the need for derivatization in many cases. libretexts.orgnih.gov
Reversed-phase HPLC is a common mode of separation, often utilizing a C18 column. nih.govsigmaaldrich.com The mobile phase typically consists of an aqueous component, often acidified with formic or acetic acid to improve peak shape and control ionization, and an organic modifier like acetonitrile (B52724) or methanol. hpst.czsigmaaldrich.comnih.gov
While direct analysis is often possible, chemical derivatization can be employed in LC to enhance detection sensitivity, particularly for UV-Vis or fluorescence detection. nih.govresearchgate.netvu.nl For instance, derivatizing the primary amine of the sulfonamide group with a fluorogenic reagent can significantly improve the limit of detection when using a fluorescence detector. nih.gov However, with the widespread use of mass spectrometry (MS) as a detector, derivatization in LC for sulfonamide analysis has become less common, as MS provides excellent sensitivity and selectivity. researchgate.netacs.orgacs.org
Table 4: Typical LC Conditions for Sulfonamide Analysis
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 nih.govsigmaaldrich.com |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid hpst.czsigmaaldrich.comnih.gov |
| Mobile Phase B | Acetonitrile or Methanol hpst.czsigmaaldrich.comnih.gov |
| Elution | Gradient nih.govnih.gov |
| Detector | Diode Array Detector (DAD), Mass Spectrometry (MS) nih.govhpst.cz |
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule. researchgate.netacs.orgcdnsciencepub.com
In the ¹H NMR spectrum, characteristic signals for the furan (B31954) ring protons would be expected, with their chemical shifts and coupling constants providing information about the substitution pattern. cdnsciencepub.comsci-hub.st The proton of the carboxylic acid group and the protons of the sulfonamide group would also give rise to distinct signals. mdpi.com
The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the furan ring. researchgate.netacs.org The chemical shifts of the furan carbons are indicative of the substituent effects. researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity. nih.govresearchgate.net
Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like sulfonamides, typically producing a protonated molecule [M+H]⁺ in positive ion mode. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding characteristic product ions that provide structural information about the different parts of the molecule, such as the furan ring and the sulfonamide group. nih.govnih.gov This is particularly useful for differentiating isomers. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nist.govulpgc.esacs.org
A strong, broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid. researchgate.net
A sharp, intense absorption around 1700 cm⁻¹ would indicate the C=O stretching of the carbonyl group in the carboxylic acid. researchgate.nete3s-conferences.org
Characteristic absorption bands for the N-H stretching of the sulfonamide group would be expected in the region of 3200-3400 cm⁻¹.
Bands corresponding to the S=O stretching of the sulfonamide group would typically appear in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).
By integrating the data from these complementary spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved. nih.gov
Table 5: Spectroscopic Data for Structural Elucidation
| Technique | Expected Observations |
| ¹H NMR | Signals for furan protons, carboxylic acid proton, and sulfonamide protons cdnsciencepub.comsci-hub.stmdpi.com |
| ¹³C NMR | Signals for carbonyl carbon, furan carbons, and any other carbon atoms researchgate.netacs.org |
| Mass Spectrometry (ESI-MS) | Protonated molecule [M+H]⁺ nih.govresearchgate.net |
| Tandem MS (MS/MS) | Characteristic fragmentation pattern revealing structural moieties nih.govnih.gov |
| Infrared (IR) Spectroscopy | Absorption bands for O-H, C=O, N-H, and S=O functional groups nist.govacs.orgresearchgate.net |
Vibrational Spectroscopy (e.g., FT-IR, Raman)
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show a combination of sharp and broad absorption bands characteristic of its structure.
O-H Stretch: The carboxylic acid O-H stretching vibration is one of the most recognizable features in an IR spectrum. It appears as a very broad and strong band, typically in the range of 3300-2500 cm⁻¹, often centered around 3000 cm⁻¹. orgchemboulder.com This broadening is a result of strong intermolecular hydrogen bonding, which forms dimers in the solid state. orgchemboulder.com
C-H Stretch: The aromatic C-H stretching of the furan ring would appear as sharp, medium-intensity peaks just above 3000 cm⁻¹. These peaks are often superimposed on the broad O-H band. orgchemboulder.com
C=O Stretch: The carbonyl (C=O) stretching of the carboxylic acid is a very strong and sharp absorption, expected in the region of 1760-1690 cm⁻¹. orgchemboulder.com Its exact position can be influenced by conjugation with the furan ring and hydrogen bonding.
Sulfonamide Group (SO₂NH₂): This group gives rise to two distinct stretching vibrations for the S=O bonds. The asymmetric stretching is typically found at a higher frequency (around 1370-1330 cm⁻¹) and is strong, while the symmetric stretching appears at a lower frequency (around 1180-1160 cm⁻¹) and is also strong. The N-H stretching of the primary sulfonamide would contribute to the bands in the 3400-3200 cm⁻¹ region.
Furan Ring Vibrations: The furan ring itself has characteristic C=C and C-O stretching vibrations. The C=C stretching modes typically appear in the 1600-1450 cm⁻¹ region. researchgate.net The C-O-C stretching of the furan ring is expected around 1250-1050 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.
The symmetric S=O stretching of the sulfonamide group is expected to be a strong band in the Raman spectrum.
The C=C stretching vibrations of the furan ring are also typically strong in Raman spectra. researchgate.net
The C=O stretch of the carboxylic acid will be present but may be weaker than in the IR spectrum.
The following table summarizes the expected key vibrational bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) |
| Carboxylic Acid | O-H Stretch | 3300-2500 | Strong, Very Broad |
| Furan Ring | C-H Stretch | ~3100-3000 | Medium, Sharp |
| Carboxylic Acid | C=O Stretch | 1760-1690 | Strong, Sharp |
| Furan Ring | C=C Stretch | 1600-1450 | Medium to Strong |
| Sulfonamide | Asymmetric SO₂ Stretch | 1370-1330 | Strong |
| Sulfonamide | Symmetric SO₂ Stretch | 1180-1160 | Strong |
| Furan Ring | C-O-C Stretch | 1250-1050 | Medium |
Electronic Spectroscopy (e.g., UV-Vis Absorption, Fluorescence)
Electronic spectroscopy provides information about the electronic transitions within a molecule and is sensitive to conjugation and the presence of chromophores.
UV-Vis Absorption Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum of this compound is determined by the electronic structure of the furan ring conjugated with the carboxylic acid and the sulfonamide group.
Unconjugated carboxylic acids generally absorb at wavelengths around 210 nm, which is often too low to be of practical use for characterization. libretexts.org
The furan ring itself is a chromophore. The conjugation of the furan ring with the carbonyl group of the carboxylic acid is expected to shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift) compared to furan alone.
Compounds with a C=O group, such as ketones and aldehydes, often exhibit a weak absorption band in the 270-300 nm range, which corresponds to an n→π* transition. masterorganicchemistry.com A similar transition may be observable for this compound.
Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it must possess a rigid, planar, and typically conjugated structure.
The fluorescence properties of this compound have not been specifically reported.
Many aromatic sulfonamides are known to be fluorescent. researchgate.net The presence of the sulfonamide group in conjunction with the furan ring could potentially lead to fluorescent behavior.
The excitation wavelength would likely correspond to the absorption maximum in the UV-Vis spectrum. The emission spectrum would be red-shifted (at a longer wavelength) compared to the excitation spectrum, a phenomenon known as the Stokes shift. mdpi.com
The quantum yield and lifetime of the fluorescence would depend on various factors, including the solvent environment and the efficiency of non-radiative decay pathways.
Further experimental studies are required to fully characterize the electronic absorption and emission properties of this compound.
X-ray Crystallography for Solid-State Structure Determination and Protein-Ligand Complex Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice.
While a crystal structure for this compound itself is not publicly available, the technique has been instrumental in studying closely related derivatives, particularly in the context of their interaction with biological macromolecules. For instance, the crystal structure of a related compound, 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid, has been determined in complex with metallo-β-lactamases (MBLs). pg.edu.pl
Solid-State Structure Determination: A single-crystal X-ray diffraction analysis of this compound would reveal:
The planarity of the furan ring.
The conformation of the carboxylic acid and sulfonamide substituents relative to the furan ring.
The pattern of intermolecular interactions, such as hydrogen bonds involving the carboxylic acid and sulfonamide groups, which dictate the crystal packing. Carboxylic acids commonly form hydrogen-bonded dimers in the solid state. orgchemboulder.com
Protein-Ligand Complex Analysis: X-ray crystallography is a cornerstone of structure-based drug design. By co-crystallizing a ligand with its protein target, researchers can visualize the precise binding mode and the key interactions that are responsible for the ligand's affinity and specificity. wikipedia.org
In the case of sulfamoyl heteroarylcarboxylic acids, X-ray crystallography has provided critical insights into how they inhibit metallo-β-lactamases. pg.edu.pl These studies reveal:
The specific amino acid residues in the active site of the enzyme that interact with the inhibitor.
The coordination of the inhibitor with metal ions (such as zinc) in the active site.
The network of hydrogen bonds, salt bridges, and hydrophobic interactions that stabilize the protein-ligand complex. nih.gov
This structural information is invaluable for the rational design of more potent and selective inhibitors. The analysis of such protein-ligand complexes allows for the optimization of the inhibitor's structure to enhance its binding affinity and pharmacological properties.
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns.
Molecular Weight Confirmation: The molecular formula of this compound is C₅H₅NO₅S, which corresponds to a monoisotopic mass of 190.98885 Da. Current time information in Bangalore, IN. In a mass spectrum, the compound can be observed as various ions depending on the ionization technique used. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.
The table below shows the predicted m/z values for common adducts of this compound that could be observed using techniques like electrospray ionization (ESI). Current time information in Bangalore, IN.
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₅H₆NO₅S]⁺ | 191.99613 |
| [M+Na]⁺ | [C₅H₅NNaO₅S]⁺ | 213.97807 |
| [M-H]⁻ | [C₅H₄NO₅S]⁻ | 189.98157 |
| [M+K]⁺ | [C₅H₅KNO₅S]⁺ | 229.95201 |
Fragmentation Analysis: Upon ionization, particularly with higher energy techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides a "fingerprint" that can help to elucidate the molecule's structure.
For this compound, key fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals from the parent ion:
Loss of COOH: Cleavage of the bond between the furan ring and the carboxylic acid group could lead to the loss of a carboxyl radical (•COOH, 45 Da) or formic acid (HCOOH, 46 Da), resulting in a significant fragment ion. libretexts.org
Loss of SO₂NH₂: The sulfonamide group could be lost as a •SO₂NH₂ radical (80 Da).
Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the molecular ion is a common fragmentation pathway for carboxylic acids.
Furan Ring Fragmentation: The furan ring itself can undergo characteristic cleavage, leading to smaller fragment ions.
By analyzing the masses of these fragment ions, the connectivity of the functional groups within the molecule can be confirmed.
Q & A
Q. Q1. What are the common synthetic routes for 4-Sulfamoylfuran-2-carboxylic acid, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves sulfamoylation of furan-2-carboxylic acid derivatives. Key steps include:
- Sulfamoylation : Reacting a furan precursor (e.g., 4-hydroxyfuran-2-carboxylic acid) with sulfamoyl chloride under anhydrous conditions.
- Optimization : Temperature (0–5°C for controlled reactivity), solvent choice (e.g., dichloromethane for inertness), and stoichiometric ratios (1.2:1 sulfamoyl chloride to precursor) influence yield.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients removes unreacted reagents .
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H NMR (δ 7.8–8.2 ppm for aromatic protons; δ 3.1–3.5 ppm for sulfamoyl -NH) and C NMR (carbonyl at ~170 ppm) confirm structure.
- IR : Peaks at 1650 cm (C=O) and 1150–1250 cm (S=O) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] at m/z 220.0521 (calculated) .
Advanced Reactivity and Mechanistic Studies
Q. Q3. How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model reaction pathways (e.g., sulfamoyl group stability under acidic conditions).
- Transition State Analysis : Identify energy barriers for sulfamoyl hydrolysis or nucleophilic substitution.
- Validation : Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots for degradation rates) .
Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-Analysis : Cross-reference studies for variables like cell lines (e.g., HEK293 vs. HeLa) or assay conditions (pH, serum concentration).
- Dose-Response Curves : Replicate experiments with standardized protocols to isolate confounding factors.
- Statistical Tools : Apply ANOVA or machine learning to identify outliers or batch effects .
Biological Activity and Toxicity Assessment
Q. Q5. How should in vivo studies be designed to assess the therapeutic potential of this compound?
Methodological Answer:
- Dosing Regimens : Use pharmacokinetic models (e.g., non-compartmental analysis) to determine optimal doses.
- Toxicity Screening : Conduct acute (24–48 hr) and subchronic (28-day) studies in rodents, monitoring liver/kidney biomarkers (ALT, BUN).
- Controls : Include vehicle-only and positive control groups (e.g., known nephrotoxins) .
Handling and Safety Protocols
Q. Q6. What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.
- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect waste in sealed containers for incineration .
Data Contradiction Analysis
Q. Q7. How can researchers address discrepancies in reported solubility or stability data?
Methodological Answer:
- Reproducibility Checks : Repeat experiments under identical conditions (solvent, temperature, purity).
- Advanced Analytics : Use dynamic light scattering (DLS) to detect aggregation or degradation products.
- Peer Review : Collaborate with independent labs to validate findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
